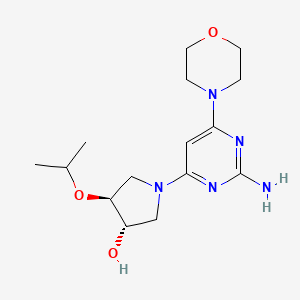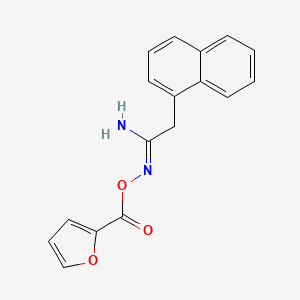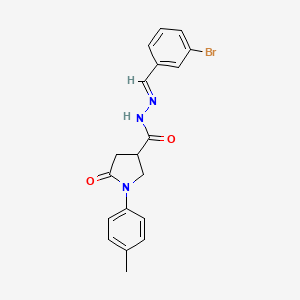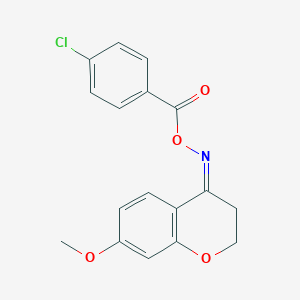
N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Übersicht
Beschreibung
N-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as MBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MBP belongs to a class of compounds known as hydrazones, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood, but it is believed to act by disrupting the redox balance and inducing oxidative stress in cancer cells. N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes such as catalase and superoxide dismutase. This leads to the accumulation of ROS, which can cause DNA damage and ultimately induce apoptosis in cancer cells. N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to affect various biochemical and physiological processes in cancer cells. It has been reported to decrease the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. In addition, N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and is overexpressed in many types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. In addition, N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit potent cytotoxic activity against various cancer cell lines, which makes it a promising candidate for further investigation as an anticancer agent. However, one of the limitations of N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Furthermore, the exact mechanism of action of N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide. One area of investigation could be to improve the solubility and bioavailability of N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, which may enhance its efficacy in vivo. Another area of research could be to investigate the potential of N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide as a combination therapy with other anticancer agents. Furthermore, the exact mechanism of action of N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide needs to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to investigate the potential antimicrobial activity of N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide and its mechanism of action against pathogenic bacteria.
Wissenschaftliche Forschungsanwendungen
N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been reported to induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function in cancer cells. In addition to its anticancer activity, N'-(3-methoxybenzylidene)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been investigated for its potential as an antimicrobial agent. It has been shown to exhibit antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-8-17(9-7-14)23-13-16(11-19(23)24)20(25)22-21-12-15-4-3-5-18(10-15)26-2/h3-10,12,16H,11,13H2,1-2H3,(H,22,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANZBAPAPOSMY-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-bromophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3909998.png)


![3-methyl-6-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B3910037.png)

![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3910047.png)
![5-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}pyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B3910056.png)
![4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3910064.png)
![2-[(benzylideneamino)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B3910068.png)

![N-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3910082.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3910084.png)